5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated example of contemporary organoboron chemistry, combining multiple functional elements within a single molecular framework. The compound bears the Chemical Abstracts Service registration number 1192037-87-8 and is systematically classified under various nomenclature systems. The International Union of Pure and Applied Chemistry name reflects the compound's complex structure, incorporating the indole heterocycle as the core framework with specific substitution patterns that define its chemical behavior and synthetic utility.
The molecular identity encompasses several alternative names that highlight different aspects of its structure and function. The compound is frequently referenced as 5-Bromo-1-methylindole-2-boronic acid, pinacol ester, which emphasizes its derivation from boronic acid chemistry. This nomenclature variation reflects the compound's dual nature as both an indole derivative and a boronic acid pinacol ester, each contributing distinct chemical properties to the overall molecular behavior. The systematic naming convention follows established protocols for heterocyclic compounds containing boron substituents, ensuring clear identification within chemical databases and literature.
The structural complexity of this compound necessitates precise chemical descriptors to capture its three-dimensional arrangement and functional group positioning. The Simplified Molecular Input Line Entry System representation, CC1(C(C)(OB(O1)C2=CC3=CC(Br)=CC=C3N2C)C)C, provides a linear encoding of the molecular structure that facilitates computational analysis and database searches. This standardized representation enables researchers to unambiguously identify the compound across different software platforms and chemical information systems.
Historical Development in Boron-Containing Heterocycles
The historical development of boron-containing heterocycles traces its origins to pioneering work in the mid-twentieth century, establishing the foundation for compounds like this compound. The interest in boron-containing heterocycles within research communities can be traced back to the 1970s when researchers first prepared 1-phenylborabenzene anion, marking a significant milestone in the exploration of heteroaromatic rings formed by substituting carbon-hydrogen groups with boron-hydrogen units or other heteroatoms. This early work established the theoretical and practical framework for understanding how boron incorporation could fundamentally alter the electronic properties and reactivity patterns of heterocyclic systems.
The development of organoboron chemistry experienced a transformative period following the discovery of hydroboration reactions, which provided accessible routes to organoboron compounds that had previously been considered exotic laboratory curiosities. The initial skepticism surrounding these rather unusual reagents, first prepared by Frankland in 1862, gradually gave way to recognition of their synthetic importance as researchers began exploring their unique chemical properties. This historical progression set the stage for the development of more sophisticated boron-containing heterocycles, including indole derivatives that would later become essential tools in organic synthesis.
The evolution from simple boron compounds to complex heterocyclic systems like this compound reflects decades of methodological advancement in synthetic chemistry. Early researchers working with boron heterocycles discovered that replacement of adjacent carbon atom pairs in aromatic systems with boron and nitrogen could create isoelectronic structures with unique properties. These fundamental discoveries provided the conceptual framework for developing pinacol boronate esters, which offer enhanced stability and synthetic versatility compared to their parent boronic acids.
The historical trajectory of indolylboronic acid development reveals a systematic progression from traditional halide-to-lithium exchange reactions toward more sophisticated synthetic approaches. Traditional methods for preparing indolylboronic acids relied on halide-to-lithium exchange reactions using n-butyllithium, followed by treatment with triisopropyl borate to generate the desired boronic acid functionality. These early synthetic protocols, while effective, required multiple steps and often resulted in modest overall yields, highlighting the need for more efficient synthetic methodologies.
Significance in Modern Organoboron Chemistry
The significance of this compound in modern organoboron chemistry extends far beyond its individual molecular properties to encompass its role as a versatile building block in contemporary synthetic methodology. This compound exemplifies the sophisticated level of molecular design that has become achievable through advances in organoboron chemistry, representing a convergence of heterocyclic chemistry, organometallic catalysis, and synthetic organic chemistry. The compound's structure incorporates multiple reactive sites that enable diverse synthetic transformations, making it an invaluable intermediate in the construction of complex molecular architectures.
The integration of pinacol boronate functionality within the indole framework provides exceptional synthetic versatility through participation in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. The Suzuki reaction utilizes palladium complex catalysts to facilitate cross-coupling between boronic acids and organohalides, forming carbon-carbon bonds with high efficiency and selectivity. This reaction system has become one of the most widely employed methods for synthesizing polyolefins, styrenes, and substituted biphenyls, with the recognition of its importance culminating in the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.
The compound's significance extends to its role in advancing synthetic methodologies for preparing indolylboronic acid derivatives through innovative cyclization protocols. Recent developments in transition-metal-free cyclization strategies have enabled the synthesis of 3-indolylboronic acids and boronates using stoichiometric amounts of boron trichloride or catalytic quantities of tris(pentafluorophenyl)borane. These methodological advances provide rapid access to 2-substituted-3-indolylboronates with excellent isolated yields and broad substrate scopes, demonstrating the compound's relevance to ongoing synthetic innovation.
The broader impact of compounds like this compound on modern chemistry is reflected in the fundamental transformation of how chemists approach molecular construction. Few classes of compounds have altered the landscape of organic chemistry as dramatically as organoboron compounds, with landmark processes including Suzuki coupling, Chan-Lam coupling, and Miyaura borylation representing cornerstone methodologies in contemporary synthesis. The continued exploration of boron heterocycle chemistry promises to yield additional synthetic tools and methodologies that will further expand the scope of accessible molecular structures.
Properties
IUPAC Name |
5-bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BBrNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17)6-7-12(10)18(13)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAYEAQTJRVESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681952 | |
| Record name | 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192037-87-8 | |
| Record name | 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 1-Methylindole or 5-bromo-1-methylindole as the indole core.
- Bis(pinacolato)diboron as the borylating agent.
- Catalysts such as palladium complexes (e.g., Pd(dppf)Cl2).
- Bases like potassium acetate (KOAc) or potassium carbonate (K2CO3) .
- Solvents such as 1,4-dioxane or dimethylformamide (DMF) .
Bromination of 1-Methylindole
- Bromination is achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
- The reaction is typically conducted in dichloromethane (DCM) or similar solvents at low temperatures (0°C to room temperature).
- The bromination selectively occurs at the 5-position of the indole ring due to electronic and steric factors.
- Example conditions: 1-methylindole dissolved in DCM, NBS added portionwise at 0°C, stirred for several hours until completion.
Miyaura Borylation to Install Boronate Ester
- The 5-bromo-1-methylindole intermediate undergoes Miyaura borylation.
- Reaction conditions include:
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (typically 1-5 mol%)
- Base: KOAc or K2CO3 (2 equivalents)
- Bis(pinacolato)diboron (1.2 equivalents)
- Solvent: 1,4-dioxane or DMF
- Temperature: 80–100°C
- Reaction time: 12–24 hours under inert atmosphere (nitrogen or argon)
- The borylation installs the pinacol boronate group at the 2-position of the indole ring.
Purification
- After completion, the reaction mixture is cooled and diluted with water and an organic solvent such as ethyl acetate.
- The organic layer is separated, washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography using silica gel with elution gradients of petroleum ether and ethyl acetate.
- The purified compound is obtained as a solid or oil, depending on conditions.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, DCM, 0°C to RT, 3–6 h | 70–90 | Selective 5-bromo-1-methylindole |
| Miyaura Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 1,4-dioxane, 90°C, 16 h | 50–75 | Formation of 5-bromo-1-methyl-2-(pinacolboronate)indole |
| Purification | Flash chromatography (silica gel) | — | Product purity >95% by NMR and LC-MS |
Research Findings and Variations
- The borylation step is sensitive to catalyst choice and base; Pd(dppf)Cl2 with KOAc in dioxane is preferred for good yields and selectivity.
- Bromination selectivity is influenced by the presence of the methyl group at N-1, which directs electrophilic substitution to the 5-position.
- Alternative methods include direct borylation of 5-bromoindole derivatives without N-methyl protection, but yields and regioselectivity may vary.
- Some studies report the use of microwave-assisted borylation to reduce reaction times significantly.
- The pinacol boronate ester is stable and can be stored under inert atmosphere for extended periods, facilitating its use in cross-coupling reactions.
Summary Table of Preparation Methods
| Method Step | Key Reagents | Conditions | Outcome/Notes |
|---|---|---|---|
| Bromination | NBS, DCM | 0°C to RT, 3–6 h | 5-Bromo-1-methylindole, 70–90% yield |
| Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 1,4-dioxane | 90°C, 12–24 h under N2 | 5-Bromo-1-methyl-2-(pinacolboronate)indole, 50–75% yield |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | >95% purity |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Bromine oxides, brominated alcohols, or carboxylic acids.
Reduction Products: Amino derivatives or other reduced forms of the indole ring.
Substitution Products: Hydroxylated, aminated, or alkylated derivatives of the indole ring.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions . Here, it acts as a boronic acid derivative that facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis due to its reactivity. It can undergo various transformations, including oxidation, reduction, and substitution reactions. The presence of both bromine and boronic acid functionalities enhances its versatility .
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO4 | Bromine oxides, alcohols |
| Reduction | LiAlH4, NaBH4 | Amino derivatives |
| Substitution | Nucleophiles (OH-, NH2-) | Hydroxylated or aminated derivatives |
Antiviral and Anticancer Properties
Research indicates that indole derivatives exhibit biological activities such as antiviral and anticancer effects. Preliminary studies suggest that 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole may interact with biological targets relevant to these therapeutic areas .
Drug Development
The compound's ability to modulate biological activity makes it a candidate for drug development. Its derivatives are being investigated for potential therapeutic uses in treating various diseases .
Case Study: Indole Derivatives in Cancer Therapy
A case study highlighted the use of indole derivatives similar to this compound in targeting cancer cell pathways. The findings suggest that modifications to the indole structure can enhance efficacy against specific cancer types .
Synthesis of Dyes and Pigments
In the chemical industry, this compound is utilized in synthesizing dyes and pigments due to its vibrant color properties and stability under various conditions. Its incorporation into industrial processes demonstrates its versatility beyond laboratory settings .
Chemical Manufacturing
The compound's reactivity allows it to be employed in producing other industrial chemicals. Its role as an intermediate can streamline the synthesis of more complex compounds used across different sectors .
Mechanism of Action
The mechanism by which 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Regioisomeric Boronate Derivatives
5-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (8l)
- Key Differences : Boronate ester at position 3 instead of 2.
- Synthesis : Prepared via iridium-catalyzed C–H borylation (66% yield) .
- Reactivity : Position 3 boronate esters are less reactive in Suzuki couplings due to steric hindrance from the indole nitrogen .
- Molecular Weight : 336.04 g/mol (same as target compound).
6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Substituent-Modified Analogs
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Key Differences : Lacks the 1-methyl group.
- Molecular Formula: C₁₄H₁₇BBrNO₂ .
5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Comparative Data Table
Key Research Findings
Reactivity Trends : Boronate esters at position 2 exhibit superior reactivity in cross-couplings due to proximity to the indole nitrogen, which stabilizes transition states .
Steric Effects : The 1-methyl group in the target compound slightly hinders reactivity but improves stability during storage .
Synthetic Yields : Regioisomers like 8l are synthesized in moderate yields (66%), suggesting challenges in selective borylation .
Commercial Viability : Analogs like the 6-bromo derivative are discontinued, indicating practical limitations in synthesis or applications .
Biological Activity
5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound belonging to the indole family, characterized by its unique structural features that include a bromine atom and a boronic acid derivative. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms of action based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H19BBrNO2 |
| Molecular Weight | 336.03 g/mol |
| LogP | 3.24 |
| PSA (Polar Surface Area) | 23.39 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the bromine atom may enhance its ability to inhibit specific enzymes involved in tumor growth and proliferation.
- Receptor Binding : The compound may bind to certain receptors in cellular pathways that regulate cell survival and apoptosis.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from indole structures have shown promising results against various cancer cell lines. Notably, derivatives with bromine substituents often demonstrate enhanced antiproliferative effects compared to their unsubstituted counterparts .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial potential:
- Gram-positive Bacteria : Preliminary studies suggest that the compound exhibits activity against certain strains of Gram-positive bacteria. This is particularly relevant given the rising concern over antibiotic resistance .
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
Q & A
Basic Research Questions
Q. How can the synthetic yield of 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole be optimized in multi-step reactions?
- Methodological Answer : Optimize reaction conditions using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) by adjusting catalyst loading (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent polarity (e.g., THF or DMF). Monitor intermediates via TLC and employ inert atmosphere (N₂/Ar) to minimize boronate hydrolysis. Evidence from analogous indole-boronate syntheses suggests yields improve with stoichiometric control of boronic ester precursors and azide intermediates .
Q. What purification techniques are recommended for isolating this compound post-synthesis?
- Methodological Answer : Use flash column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 70:30 to 90:10) to separate by polarity. For crystalline forms, recrystallization in ethanol or dichloromethane/hexane mixtures enhances purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to standards .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Characterize using - and -NMR to identify key signals:
- Bromine substitution : Downfield aromatic protons (~7.2–7.3 ppm, -NMR).
- Boronate group : -NMR peak at ~30 ppm and -NMR signals for dioxaborolane carbons (~25–30 ppm).
- Methyl group : Singlet at ~3.8 ppm (-NMR).
Mass spectrometry (HRMS-ESI) confirms molecular ion [M+H] at m/z 322.1 (calculated: 322.06) .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to respiratory and skin irritation risks (H315, H319). Avoid water exposure to prevent boronate decomposition. Store in sealed containers under inert gas at 2–8°C .
Advanced Research Questions
Q. What mechanistic role does the boronate group play in cross-coupling reactions?
- Methodological Answer : The boronate acts as a transmetalation partner in Suzuki-Miyaura reactions, transferring the aryl/heteroaryl group to palladium. DFT studies suggest that steric hindrance from tetramethyl dioxaborolane enhances regioselectivity in coupling with aryl halides. Kinetic monitoring via -NMR can track boronate consumption rates .
Q. How do crystallographic methods resolve ambiguities in molecular conformation?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For twinned crystals, use OLEX2’s TwinRotMat algorithm to deconvolute overlapping reflections. Assign anisotropic displacement parameters to confirm planar indole-boronate geometry and torsional angles .
Q. How to address contradictory reactivity data in arylations with electron-deficient partners?
- Methodological Answer : Discrepancies in coupling efficiency (e.g., with nitroarenes vs. fluorobenzenes) arise from electronic effects. Use Hammett plots to correlate substituent σ values with reaction rates. Optimize by adding electron-withdrawing ligands (e.g., XPhos) or microwave-assisted heating (80–120°C) to overcome activation barriers .
Q. What strategies improve stability in aqueous media for biological assays?
- Methodological Answer : Formulate as a PEGylated prodrug or encapsulate in liposomes to shield the boronate from hydrolysis. Monitor stability via LC-MS over 24–72 hours in PBS (pH 7.4) at 37°C. Introduce ortho-substituents (e.g., methyl) to sterically protect the boronate .
Q. How does substituent position affect catalytic activity in heterocyclic functionalization?
- Methodological Answer : Compare C-5 bromine vs. C-7 substitution using DFT (Gaussian 16) to calculate frontier molecular orbitals. Experimental data show C-5 bromine enhances electrophilicity for SNAr reactions, while C-7 boronation favors π-π stacking in catalytic cycles. Validate via kinetic isotope effect (KIE) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
